- Preparation of azacyclyl-substituted arylthienopyrimidinones as melanin concentrating hormone receptor type I (MCH1R) antagonists., World Intellectual Property Organization, , ,
Cas no 946604-99-5 (methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate)

946604-99-5 structure
Nombre del producto:methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate
Número CAS:946604-99-5
MF:C11H14BrNO4S
Megavatios:336.202161312103
MDL:MFCD19441868
CID:1028316
PubChem ID:57356848
methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate Propiedades químicas y físicas
Nombre e identificación
-
- Methyl 5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate
- 3-(tert-butoxycarbonyl)amino-5-bromo-thiophene-2-carboxylic acid methyl ester
- 5-BROMO-3-TERT-BUTOXYCARBONYLAMINO-THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER
- methyl 5-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylate
- Methyl 5-bromo-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-thiophenecarboxylate (ACI)
- methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate
- SCHEMBL101455
- DTXSID70723456
- CS-0146986
- METHYL 5-BROMO-3-[(TERT-BUTOXYCARBONYL)AMINO]THIOPHENE-2-CARBOXYLATE
- 5-BroMo-3-tert-butoxycarbonylaMino-thiophene-2-carboxylicacidMethylester
- OQCNMXAYFCAWPE-UHFFFAOYSA-N
- Methyl5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate
- DB-358785
- 5-bromo-3-tert-butoxycarbonylaminothiophene-2-carboxylic acid methyl ester
- AKOS022172477
- EN300-1703224
- 946604-99-5
- Methyl 5-bromo-3-((t-butoxycarbonyl)amino)thiophene-2-carboxylate
- methyl 5-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate
- AS-37352
- MFCD19441868
-
- MDL: MFCD19441868
- Renchi: 1S/C11H14BrNO4S/c1-11(2,3)17-10(15)13-6-5-7(12)18-8(6)9(14)16-4/h5H,1-4H3,(H,13,15)
- Clave inchi: OQCNMXAYFCAWPE-UHFFFAOYSA-N
- Sonrisas: O=C(NC1=C(C(OC)=O)SC(Br)=C1)OC(C)(C)C
Atributos calculados
- Calidad precisa: 334.98269g/mol
- Masa isotópica única: 334.98269g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 18
- Cuenta de enlace giratorio: 6
- Complejidad: 332
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 3.9
- Superficie del Polo topológico: 92.9Ų
methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Alichem | A169005024-250mg |
Methyl 5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate |
946604-99-5 | 95% | 250mg |
$265.96 | 2023-08-31 | |
Enamine | EN300-1703224-10.0g |
methyl 5-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate |
946604-99-5 | 10g |
$2638.0 | 2023-05-25 | ||
Enamine | EN300-1703224-0.5g |
methyl 5-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate |
946604-99-5 | 0.5g |
$589.0 | 2023-09-20 | ||
Enamine | EN300-1703224-0.25g |
methyl 5-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate |
946604-99-5 | 0.25g |
$564.0 | 2023-09-20 | ||
Enamine | EN300-1703224-5.0g |
methyl 5-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate |
946604-99-5 | 5g |
$1779.0 | 2023-05-25 | ||
Enamine | EN300-1703224-1g |
methyl 5-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate |
946604-99-5 | 1g |
$614.0 | 2023-09-20 | ||
1PlusChem | 1P0069PB-100mg |
Methyl 5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate |
946604-99-5 | 97% | 100mg |
$235.00 | 2023-12-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1217626-100mg |
Methyl 5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate |
946604-99-5 | 96% | 100mg |
¥1514.00 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTM271-100mg |
methyl 5-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate |
946604-99-5 | 95% | 100mg |
¥1145.0 | 2024-04-16 | |
Ambeed | A187367-250mg |
Methyl 5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate |
946604-99-5 | 96% | 250mg |
$275.0 | 2024-08-02 |
methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; rt → -78 °C; 30 min, -78 °C
1.2 Reagents: 1,2-Dibromotetrafluorobenzene ; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C → rt
1.2 Reagents: 1,2-Dibromotetrafluorobenzene ; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C → rt
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 30 min, -78 °C
1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C → rt
1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C → rt
Referencia
- Preparation of novel amino alcohol-substituted arylthienopyrimidinones, process for their preparation and their use as medicaments, World Intellectual Property Organization, , ,
Synthetic Routes 3
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; cooled
1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; cooled
Referencia
- Preparation of macromolecule-supported thienoazepine derivatives for treatment of cancer, World Intellectual Property Organization, , ,
Synthetic Routes 4
Condiciones de reacción
1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine ; rt → 5 °C; 5 °C; rt; overnight, rt
Referencia
- Compound and method for preparing substituted [5,6]cyclic-4(3h)-pyrimidone compound from same, World Intellectual Property Organization, , ,
Synthetic Routes 5
Condiciones de reacción
1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine ; 5 °C; overnight, rt
Referencia
- Compound with 3-amino-5-(3-fluoropyridin-4-yl)thiophene-2-carboxamide structure, its preparation method and application method for preparing substituted [5,6]cyclo-4(3H)-pyrimidinone compound by deprotection ring-closure reaction, China, , ,
Synthetic Routes 6
Condiciones de reacción
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ; rt → 0 °C; 20 min, 0 °C; 15 h, rt
Referencia
- Preparation of substituted [5,6]cyclic-4(3H)-pyrimidinones as anticancer agents, World Intellectual Property Organization, , ,
Synthetic Routes 7
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 1.5 h, -78 °C
1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ; -78 °C; 2 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ; -78 °C; 2 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
Referencia
- Preparation of heterocyclic compounds as PARP1 inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 8
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; cooled
1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; cooled
Referencia
- Preparation of thienoazepine immunoconjugates for treatment of cancer, World Intellectual Property Organization, , ,
methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate Raw materials
- Methyl 3-amino-5-bromothiophene-2-carboxylate
- Di-tert-butyl dicarbonate
- methyl 3-(tert-butoxycarbonylamino)thiophene-2-carboxylate
methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate Preparation Products
methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate Literatura relevante
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
4. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
5. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
946604-99-5 (methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate) Productos relacionados
- 1797081-70-9(1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-(2-methoxyphenoxy)ethan-1-one)
- 636588-26-6(ethyl 2-(chloromethyl)-6-(trifluoromethyl)pyridine-3-carboxylate)
- 1823800-26-5(1-Benzyl-4-phenylpyrrolidine-3-carboxamide)
- 2248260-66-2(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methyl-2-oxo-1,3-oxazolidine-4-carboxylate)
- 2227900-43-6((3S)-3-(3-cyanophenyl)-3-hydroxypropanoic acid)
- 2227685-19-8(rac-(3R,5R)-5-{6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidomethyl}oxolane-3-carboxylic acid)
- 66715-60-4(3-Iodo-N,N-dimethylpropan-1-amine)
- 1483939-79-2(1-(1H-pyrrol-3-yl)cyclopentane-1-carboxylic acid)
- 1804982-00-0(Methyl 4-(difluoromethyl)-3-iodopyridine-5-acetate)
- 104872-27-7((R,R,R,R)-Orlistat)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:946604-99-5)methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate

Pureza:99%/99%
Cantidad:250mg/1g
Precio ($):248.0/544.0